3-fluoro-5-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]pyridine
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Overview
Description
3-fluoro-5-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]pyridine: is a complex organic compound with potential applications in various scientific fields. This compound features a fluoropyridine ring and a methylimidazole-substituted piperidine ring, connected via a methanone group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]pyridine typically involves multi-step organic reactions. One common approach is to start with the fluoropyridine and piperidine derivatives, which are then subjected to a series of reactions including alkylation, acylation, and cyclization under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, are often used to facilitate these reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity while maintaining cost-effectiveness. Advanced techniques like chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-5-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-fluoro-5-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-5-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar structural features.
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure.
Uniqueness
What sets 3-fluoro-5-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]pyridine apart is its unique combination of fluoropyridine and methylimidazole-substituted piperidine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-19-10-18-9-14(19)11-2-4-20(5-3-11)15(21)12-6-13(16)8-17-7-12/h6-11H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIPSIQCLUKDLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCN(CC2)C(=O)C3=CC(=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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